molecular formula C19H28N4O2 B605181 ADB-PINACA CAS No. 1633766-73-0

ADB-PINACA

Cat. No.: B605181
CAS No.: 1633766-73-0
M. Wt: 344.5 g/mol
InChI Key: FWTARAXQGJRQKN-UHFFFAOYSA-N

Preparation Methods

The synthesis of ADB-PINACA involves combining a 1-amino-3,3-dimethyl-1-oxobutan-2-yl group with a 1-pentyl-1H-indazole-3-carboxamide group . The synthetic route typically involves the following steps:

    Formation of the indazole core: This is achieved through cyclization reactions involving appropriate precursors.

    Attachment of the pentyl chain:

    Formation of the carboxamide linkage: This involves the reaction of the indazole derivative with the appropriate carboxylic acid derivative to form the carboxamide bond.

Properties

CAS No.

1633766-73-0

Molecular Formula

C19H28N4O2

Molecular Weight

344.5 g/mol

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentylindazole-3-carboxamide

InChI

InChI=1S/C19H28N4O2/c1-5-6-9-12-23-14-11-8-7-10-13(14)15(22-23)18(25)21-16(17(20)24)19(2,3)4/h7-8,10-11,16H,5-6,9,12H2,1-4H3,(H2,20,24)(H,21,25)

InChI Key

FWTARAXQGJRQKN-UHFFFAOYSA-N

SMILES

O=C(C1=NN(CCCCC)C2=C1C=CC=C2)NC(C(C)(C)C)C(N)=O

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ADB-PINACA;  UNII-U1Q4F41C9U

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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